molecular formula C7H6BrF2N B13317602 Pyridine, 2-(bromomethyl)-6-(difluoromethyl)-

Pyridine, 2-(bromomethyl)-6-(difluoromethyl)-

Cat. No.: B13317602
M. Wt: 222.03 g/mol
InChI Key: JYSWJYZWSPYQGZ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-(difluoromethyl)pyridine is a heterocyclic organic compound that features both bromomethyl and difluoromethyl functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-6-(difluoromethyl)pyridine typically involves the bromination of 6-(difluoromethyl)pyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination techniques with optimizations for yield and purity, possibly using continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-(difluoromethyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include azidomethyl, thiocyanatomethyl, and aminomethyl derivatives.

    Radical Reactions: Products can vary widely depending on the specific radical conditions and substrates used.

Scientific Research Applications

2-(Bromomethyl)-6-(difluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-(bromomethyl)-6-(difluoromethyl)pyridine largely depends on the type of reaction it undergoes:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-6-(difluoromethyl)pyridine is unique due to the presence of both bromomethyl and difluoromethyl groups, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in synthetic organic chemistry.

Biological Activity

Pyridine derivatives have been extensively studied for their biological activities, particularly in the context of medicinal chemistry. The compound Pyridine, 2-(bromomethyl)-6-(difluoromethyl)- has garnered attention due to its potential pharmacological applications, especially in anticancer therapies and as enzyme inhibitors. This article provides a detailed analysis of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of Pyridine, 2-(bromomethyl)-6-(difluoromethyl)- is characterized by a pyridine ring substituted with a bromomethyl group at the 2-position and a difluoromethyl group at the 6-position. This unique arrangement contributes to its reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the potential of halomethyl-pyridine derivatives in anticancer applications. A notable study focused on a series of 5- and 6-(halomethyl)-2,2'-bipyridine rhenium tricarbonyl complexes, which demonstrated significant antiproliferative activity against colorectal and pancreatic cancer cell lines. The presence of reactive halomethyl substituents was crucial for their activity, suggesting that similar compounds like Pyridine, 2-(bromomethyl)-6-(difluoromethyl)- may exhibit comparable effects .

Table 1: Antiproliferative Activity of Pyridine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Notes
Pyridine, 2-(bromomethyl)-6-(difluoromethyl)-HCT-116 (CRC)TBDPotential for ligand-based alkylation
5-(chloromethyl)-2,2'-bipyridineHCT-1165-10Significant activity noted
6-(halomethyl)-2,2'-bipyridinePanc-1TBDEffective in vivo in zebrafish models

The above table summarizes preliminary findings regarding the antiproliferative effects of various pyridine derivatives. While specific IC50 values for Pyridine, 2-(bromomethyl)-6-(difluoromethyl)- are yet to be determined (TBD), its structural similarity to active compounds suggests potential efficacy.

The mechanism by which halogenated pyridines exert their anticancer effects often involves ligand-based alkylating reactions. These reactions can lead to DNA damage in cancer cells, triggering apoptosis. For instance, studies indicate that compounds capable of undergoing such reactions show enhanced antiproliferative activity against resistant cancer cell lines .

Case Studies

Case Study 1: In Vivo Evaluation

A study investigated the in vivo efficacy of a related compound (5-chloromethyl-2,2'-bipyridine) using zebrafish-Panc-1 xenografts. The compound demonstrated significant inhibition of tumor growth at concentrations as low as 8 µM, indicating that structural features similar to those in Pyridine, 2-(bromomethyl)-6-(difluoromethyl)- may confer similar biological activity .

Case Study 2: Enzyme Inhibition

Another area of research has explored the use of pyridine derivatives as acetyl-CoA carboxylase (ACC) inhibitors. These compounds have shown promise in regulating fatty acid synthesis and have implications for treating metabolic disorders . The ability of such compounds to modulate enzyme activity further underscores their therapeutic potential.

Toxicological Considerations

Pyridine derivatives can exhibit varying degrees of toxicity. For example, Pyridine, 2-(bromomethyl)-6-(difluoromethyl)- is classified as toxic if swallowed and can cause skin irritation . Understanding the safety profile is crucial for developing therapeutic applications.

Properties

Molecular Formula

C7H6BrF2N

Molecular Weight

222.03 g/mol

IUPAC Name

2-(bromomethyl)-6-(difluoromethyl)pyridine

InChI

InChI=1S/C7H6BrF2N/c8-4-5-2-1-3-6(11-5)7(9)10/h1-3,7H,4H2

InChI Key

JYSWJYZWSPYQGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(F)F)CBr

Origin of Product

United States

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